

Isosalvianolic Acid B Demonstrates Significant Neuroprotective Effects in Preclinical Stroke Models

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Compound of Interest

Compound Name: *Isosalvianolic acid B*

Cat. No.: B150274

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A comprehensive analysis of in vivo studies highlights the therapeutic potential of **Isosalvianolic acid B** in reducing brain injury and improving neurological outcomes following ischemic stroke. Experimental data from mouse models of stroke consistently show a reduction in infarct volume, brain edema, and neurological deficits. These benefits are attributed to the compound's multifaceted mechanism of action, which includes potent anti-inflammatory, anti-oxidative, and anti-apoptotic properties.

Isosalvianolic acid B (Sal B), a major water-soluble component of *Salvia miltiorrhiza*, has emerged as a promising candidate for the treatment of ischemic stroke.^{[1][2]} A systematic review and meta-analysis of animal studies revealed that Sal B significantly reduces infarct size, neurological deficit scores, brain edema, and brain water content in cerebral ischemic animals.^{[1][3]} The neuroprotective effects of Sal B are linked to its ability to mitigate oxidative stress by increasing superoxide dismutase (SOD) levels and decreasing malondialdehyde (MDA) content.^[1] Furthermore, it exerts anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as interleukin-1 β (IL-1 β) and tumor necrosis factor- α (TNF- α).^{[1][4]} The anti-apoptotic effect of Sal B is evidenced by a reduction in the number of TUNEL-positive cells.

Comparative Efficacy of Isosalvianolic Acid B

In preclinical studies, **Isosalvianolic acid B** has been primarily compared against vehicle-treated control groups in the context of a surgically induced stroke, most commonly the middle

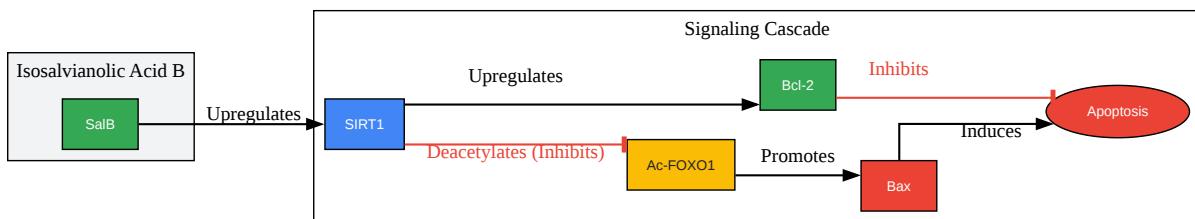
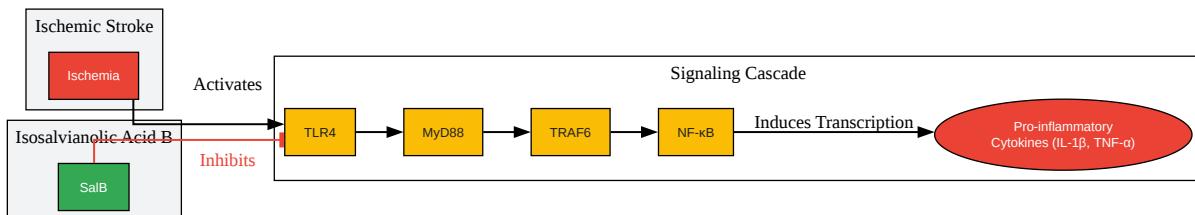
cerebral artery occlusion (MCAO) model.[5][4][6][7] These studies consistently demonstrate the superior therapeutic efficacy of Sal B in ameliorating the pathological consequences of cerebral ischemia.

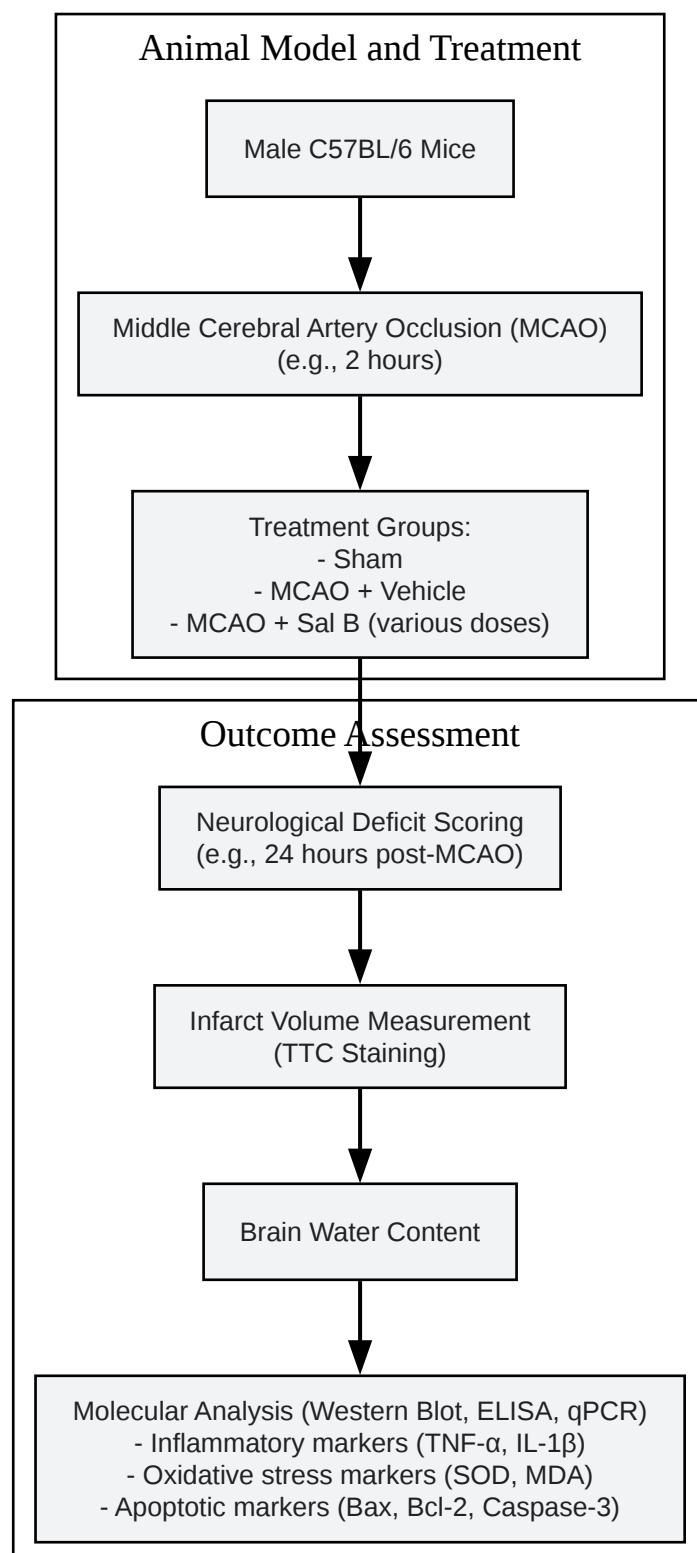
| Outcome Measure | Control (MCAO Model) | Isosalvianolic Acid B Treatment | Reference |
|--|-------------------------|---------------------------------|-----------|
| Infarct Volume (% of hemisphere) | ~55% | ~35% (at 45 mg/kg) | |
| Neurological Deficit Score (e.g., Longa scale) | Significantly elevated | Significantly reduced | [6] |
| Brain Edema / Water Content | Significantly increased | Significantly reduced | [4] |
| Pro-inflammatory Cytokines (IL-1 β , TNF- α) | Significantly elevated | Significantly reduced | [4] |
| Oxidative Stress Markers (MDA) | Significantly elevated | Significantly reduced | |
| Antioxidant Enzymes (SOD) | Significantly reduced | Significantly increased | [1] |

Key Signaling Pathways Modulated by Isosalvianolic Acid B

The neuroprotective effects of **Isosalvianolic acid B** are mediated through the modulation of several key signaling pathways implicated in the pathophysiology of ischemic stroke.

One of the primary mechanisms is the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathway.[7] This pathway is a critical component of the innate immune response and is activated during cerebral ischemia, leading to the production of pro-inflammatory cytokines. Sal B has been shown to inhibit this pathway, thereby reducing the inflammatory response.[7]



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